
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate is an organic compound that features both hydroxyethyl and acetylsulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)-2-methylpropanoic acid with 2-hydroxyethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanoic acid.
Reduction: Formation of 2-hydroxyethyl 3-(sulfanyl)-2-methylpropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3-(acetylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the acetylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in polymer synthesis and biomedical applications.
2-Hydroxyethyl acrylate: Used in the production of hydrogels and coatings.
2-Hydroxyethyl disulfide: Investigated for its role in redox biology and as a reducing agent.
Propiedades
Número CAS |
873207-54-6 |
|---|---|
Fórmula molecular |
C8H14O4S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-acetylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C8H14O4S/c1-6(5-13-7(2)10)8(11)12-4-3-9/h6,9H,3-5H2,1-2H3 |
Clave InChI |
LDGFDOFFGNUAIY-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC(=O)C)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
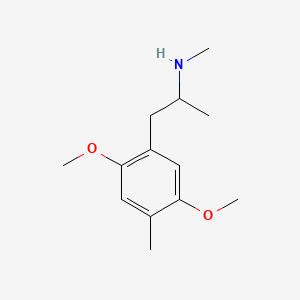
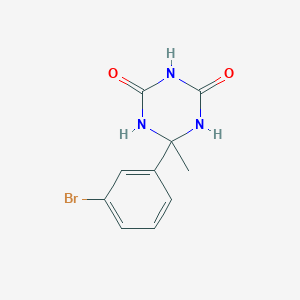
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
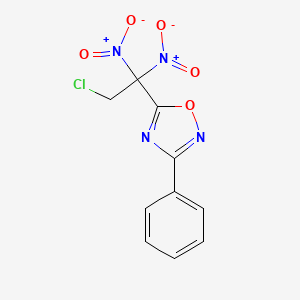
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
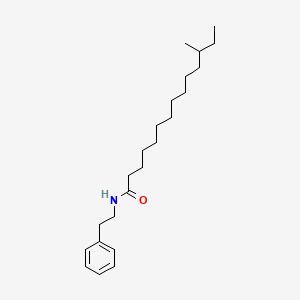
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
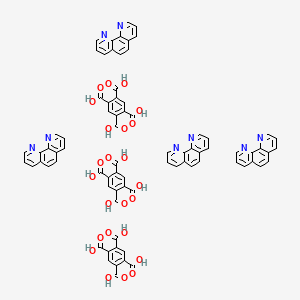
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)

